![molecular formula C10H12ClNO4S B1520635 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride CAS No. 1114594-34-1](/img/structure/B1520635.png)
3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride
Overview
Description
Dimethylcarbamoyl chloride is a reagent used for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates . These carbamates usually have pharmacological or pesticidal activities . It’s used primarily as a chemical intermediate in the production of dyes, pharmaceuticals, pesticides, and rocket fuel .
Synthesis Analysis
The production of dimethylcarbamoyl chloride from phosgene and dimethylamine was reported as early as 1879 . It can be produced in high yields (90%) at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor . The reaction can also be carried out at the laboratory scale with diphosgene or triphosgene and an aqueous dimethylamine solution in the two-phase system of benzene – xylene and water in a stirred reactor with sodium hydroxide as an acid scavenger .Molecular Structure Analysis
The molecular formula for dimethylcarbamoyl chloride is C3H6ClNO . Its molecular weight is 107.54 .Chemical Reactions Analysis
Dimethylcarbamoyl chloride is a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates . It can also be formed in small amounts (up to 20 ppm) from dimethylformamide (DMF) in the Vilsmeier–Haack reaction .Physical And Chemical Properties Analysis
Dimethylcarbamoyl chloride is a clear, colorless, corrosive, and flammable liquid with a pungent odor . It decomposes rapidly in water . Its density is 1.17 g/mL at 25°C .Scientific Research Applications
Enzyme Inhibition for Alzheimer's Therapy
A study conducted by Abbasi et al. (2018) focused on the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine, which were evaluated for their inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer’s disease treatment. One of the derivatives showed comparable inhibitory activity to Neostigmine methylsulfate, indicating potential as a lead structure for developing more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Sulfonation Product Distribution
Cerfontain et al. (2010) explored the sulfation and sulfonation of dihydroxybenzenes and their methyl ethers with sulfur trioxide, revealing insights into the product distributions from such reactions. This research is significant for understanding the chemical behavior of methoxybenzene derivatives in the presence of sulfating agents (Cerfontain et al., 2010).
Molecular Structure and Spectroscopic Studies
Nagarajan and Krishnakumar (2018) conducted vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, focusing on its molecular geometry, HOMO, LUMO, NBO, and NLO properties. Their research offers valuable insights into the chemical and physical properties of sulfonyl chloride derivatives, aiding in the design of biologically active compounds (Nagarajan & Krishnakumar, 2018).
Antimicrobial Activity of Pyridazinyl Sulfonamide Derivatives
Mohamed (2007) synthesized 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and evaluated their antibacterial activities against various strains. Some derivatives showed significant activity, highlighting the potential of methoxybenzene sulfonamide derivatives as antimicrobial agents (Mohamed, 2007).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as dimethylcarbamoyl chloride, are used as reagents for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . These groups often form dimethyl carbamates, which typically have pharmacological or pesticidal activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets by transferring a dimethylcarbamoyl group to them . This interaction could result in the formation of dimethyl carbamates, which could induce changes in the target molecules and affect their function .
Pharmacokinetics
It’s known that similar compounds, such as dimethylcarbamoyl chloride, are highly reactive and decompose rapidly in water . This suggests that the compound’s bioavailability could be influenced by its reactivity and stability in aqueous environments.
Action Environment
Environmental factors could influence the action, efficacy, and stability of 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride. For instance, the compound’s reactivity and stability in aqueous environments could affect its action . Additionally, factors such as pH, temperature, and the presence of other reactive substances could potentially influence the compound’s efficacy and stability.
Safety and Hazards
properties
IUPAC Name |
3-(dimethylcarbamoyl)-4-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(2)10(13)8-6-7(17(11,14)15)4-5-9(8)16-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHPKYZEFYAUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672475 | |
Record name | 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride | |
CAS RN |
1114594-34-1 | |
Record name | 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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